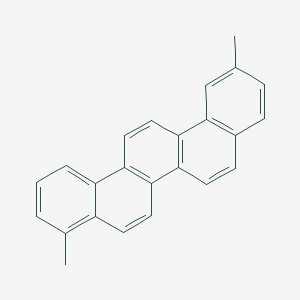![molecular formula C20H10ClNNa2O8S3 B154286 Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate CAS No. 10169-52-5](/img/structure/B154286.png)
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate, also known as Indoxyl sulphate, is a chemical compound that has been studied extensively in scientific research. It is a metabolite of tryptophan, which is produced by intestinal bacteria, and has been shown to have both biochemical and physiological effects on the body.
作用机制
The mechanism of action of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is not fully understood, but it is believed to be due to its ability to activate the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
生化和生理效应
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce oxidative stress, inflammation, and fibrosis in various organs, including the kidneys, liver, and heart. It has also been shown to have a role in the regulation of blood pressure and the development of insulin resistance.
实验室实验的优点和局限性
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has a number of advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. One limitation is that it can be difficult to obtain large quantities of pure Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate for experiments. Another limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
未来方向
There are a number of future directions for research on Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. One area of interest is the role of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate in the development of chronic kidney disease and cardiovascular disease. Another area of interest is the potential use of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate as a biomarker for these diseases. Additionally, there is interest in developing drugs that can target the AhR pathway and modulate the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. Finally, there is interest in studying the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate on other organs and systems in the body.
合成方法
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is synthesized by the oxidation of indoxyl, which is produced from the metabolism of tryptophan by intestinal bacteria. The oxidation is usually carried out using potassium permanganate or hydrogen peroxide. The resulting product is then treated with sodium hydroxide to form the disodium salt of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate.
科学研究应用
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been extensively studied in scientific research, particularly in the field of nephrology. It has been shown to have a role in the pathogenesis of chronic kidney disease and cardiovascular disease. It has also been studied in cancer research, where it has been shown to have a role in the proliferation and apoptosis of cancer cells.
属性
CAS 编号 |
10169-52-5 |
|---|---|
产品名称 |
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate |
分子式 |
C20H10ClNNa2O8S3 |
分子量 |
569.9 g/mol |
IUPAC 名称 |
disodium;[2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H12ClNO8S3.2Na/c21-13-6-3-4-10-8-9-12-18(30-33(26,27)28)20(31-19(12)15(10)13)16-17(29-32(23,24)25)11-5-1-2-7-14(11)22-16;;/h1-9,22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
VQNHJDZRCIAIHS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
其他 CAS 编号 |
10169-52-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)


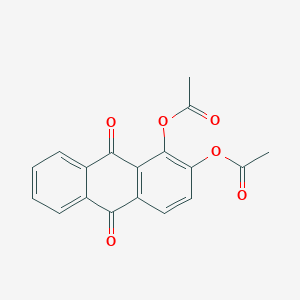
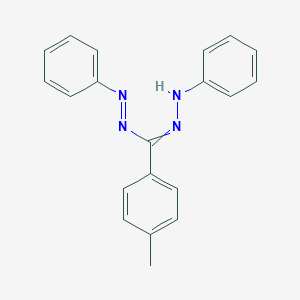



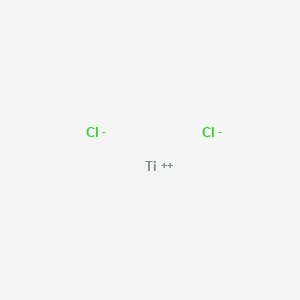
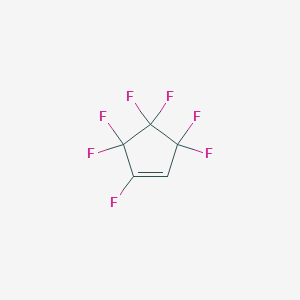
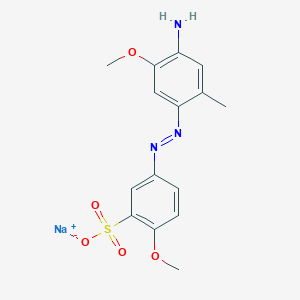
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
